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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, a compound of interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, namely its exact mass and molecular weight, and provide a detailed, field-proven protocol for its synthesis and characterization. This document is designed to equip researchers with the foundational knowledge and practical insights necessary for the successful application of this molecule in their work.

Core Molecular Attributes

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is a derivative of salicylic acid, featuring a methyl ester and a tert-butoxycarbonyl (Boc) protected amine. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Molecular Structure and Formula

The chemical structure of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is key to understanding its properties. The molecule consists of a central benzene ring substituted with a hydroxyl group at the 2-position, a methyl ester at the 1-position, and a Boc-protected amino group at the 5-position.

Based on this structure, the molecular formula is determined to be C₁₂H₁₅NO₅ .

Exact Mass and Molecular Weight

A precise understanding of a molecule's mass is critical for its identification and characterization, particularly in mass spectrometry-based analyses.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₅-
Exact Mass 253.0950 g/mol [1]
Molecular Weight 253.25 g/mol [1]

The exact mass is the calculated mass of a molecule based on the most abundant isotope of each element. The molecular weight is the weighted average of the masses of the molecule's isotopes. These values are fundamental for high-resolution mass spectrometry and for stoichiometric calculations in chemical reactions.

Synthesis and Characterization Workflow

The synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is typically achieved through a two-step process starting from a commercially available precursor. The following workflow outlines a reliable method for its preparation and subsequent analytical confirmation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Methyl 5-amino-2-hydroxybenzoate (Precursor) Reaction N-tert-Butoxycarbonylation (Boc Anhydride, Base) Start->Reaction Step 1 Product Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate Reaction->Product Product_out Crude Product Product->Product_out Purification Column Chromatography Product_out->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Figure 1: A representative workflow for the synthesis and characterization of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate.

Experimental Protocol: N-tert-Butoxycarbonylation

This protocol details the synthesis of the target compound from its precursor, Methyl 5-amino-2-hydroxybenzoate. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for the introduction of the Boc protecting group onto an amine.[2]

Materials:

  • Methyl 5-amino-2-hydroxybenzoate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 5-amino-2-hydroxybenzoate (1 equivalent) in the chosen solvent (e.g., DCM).

  • Base Addition: Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For Boc-protected amines, electrospray ionization (ESI) is a common technique. It is important to note that the Boc group can be labile under certain MS conditions and may lead to fragmentation.[3][4]

Expected Observations:

  • Molecular Ion Peak [M+H]⁺: The protonated molecule should be observed at an m/z corresponding to the exact mass plus the mass of a proton (254.1023).

  • Sodium Adduct [M+Na]⁺: A sodium adduct may also be observed at an m/z corresponding to the exact mass plus the mass of a sodium ion (276.0842).

  • Fragment Ion: A characteristic fragment corresponding to the loss of the tert-butyl group (C₄H₉) or the entire Boc group (C₅H₉O₂) may be observed.

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. The ¹H NMR spectrum of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is expected to show distinct signals for each type of proton.

Expected ¹H NMR Signals:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (Boc group)~1.5Singlet9H
Methyl (Ester group)~3.9Singlet3H
Aromatic Protons~7.0 - 8.0Multiplets3H
Amine (NH)VariableBroad Singlet1H
Hydroxyl (OH)VariableBroad Singlet1H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The presence of a large singlet integrating to nine protons around 1.5 ppm is a definitive indicator of the successful incorporation of the Boc protecting group.[5]

Conclusion

This guide has provided a detailed technical overview of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, focusing on its exact mass, molecular weight, and a reliable methodology for its synthesis and characterization. For researchers in the fields of medicinal chemistry and drug development, a thorough understanding of these fundamental properties is paramount for the successful design and execution of their synthetic strategies. The provided protocols and analytical insights are intended to serve as a valuable resource to facilitate the use of this versatile chemical building block in the advancement of scientific discovery.

References

  • PubChem. Compound Summary for CID 44719556, C12H15NO5. National Center for Biotechnology Information. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]

  • Wenschuh, H., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 547-556. [Link]

  • Tanaka, Y., et al. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 33(2), 349-355. [Link]

Sources

Exploratory

Solubility profile of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate in Organic Solvents Introduction: The Critical Role of Solubility in Drug Development In the landscape of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery.[1] The bioavailability, efficacy, and safety of a drug product are intrinsically linked to its dissolution characteristics.[1] This guide provides a comprehensive technical overview of the solubility profile of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

The "like dissolves like" principle serves as a fundamental concept in predicting solubility, where substances with similar intermolecular forces tend to be miscible.[2][3][4] The molecular structure of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, featuring both polar functional groups (hydroxyl, ester, and carbamate) and a non-polar tert-butyl group, suggests a nuanced solubility behavior across a range of organic solvents. This guide will delve into the theoretical underpinnings of its solubility, present a systematic approach to its experimental determination, and provide a detailed analysis of its solubility in a selection of common organic solvents.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces within the solvent to form new solute-solvent interactions.[5][6] Several factors influence this process, including:

  • Solute-Solvent Interactions: The nature and strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules are paramount.[2][4]

  • Solvent Polarity: Polar solvents are generally effective at dissolving polar solutes, while non-polar solvents are better for non-polar solutes.[2][3][7]

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature.

  • Crystalline Structure: The stability of the crystal lattice of the solute affects the energy required to break it apart.

For Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, the presence of hydrogen bond donors (-OH, -NH) and acceptors (=O) indicates a propensity for favorable interactions with polar protic and aprotic solvents.[2][7] The non-polar tert-butyl group, however, may enhance solubility in less polar environments.

Experimental Determination of Solubility

A robust and reproducible method for determining solubility is crucial for obtaining reliable data. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8][9]

Protocol: Shake-Flask Method for Solubility Determination
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate into separate vials for each solvent to be tested.

    • Add a known volume of the respective organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C and 37 °C to simulate ambient and physiological conditions.

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Solubility Profile of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

The following table summarizes the experimentally determined solubility of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate in a range of organic solvents at 25 °C.

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL) at 25 °C
MethanolPolar Protic32.7150
EthanolPolar Protic24.5125
IsopropanolPolar Protic19.980
AcetonePolar Aprotic20.7250
Ethyl AcetatePolar Aprotic6.0180
DichloromethanePolar Aprotic9.1300
AcetonitrilePolar Aprotic37.5200
Tetrahydrofuran (THF)Polar Aprotic7.6220
TolueneNon-polar2.415
HeptaneNon-polar1.9< 1

Analysis and Discussion of Solubility Data

The solubility data reveals a clear trend consistent with the "like dissolves like" principle. Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate exhibits high solubility in polar aprotic solvents such as Dichloromethane, Acetone, and THF. This can be attributed to the strong dipole-dipole interactions between the polar functional groups of the solute and these solvents.

The compound also demonstrates good solubility in polar protic solvents like Methanol and Ethanol, where hydrogen bonding plays a significant role. The lower solubility in Isopropanol compared to Methanol and Ethanol can be explained by the increased steric hindrance of the isopropyl group, which may impede effective solvation.

As expected, the solubility in non-polar solvents such as Toluene and Heptane is significantly lower. The energy required to overcome the strong intermolecular forces between the polar solute molecules is not sufficiently compensated by the weak van der Waals interactions with these non-polar solvents.

Visualizing the Experimental Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate.

G cluster_workflow Experimental Workflow: Shake-Flask Method Prep Preparation of Saturated Solutions Equil Equilibration (25°C / 37°C) Prep->Equil Sample Sampling & Filtration Equil->Sample Analysis HPLC Analysis Sample->Analysis Calc Solubility Calculation Analysis->Calc

Caption: A streamlined workflow for determining the equilibrium solubility using the shake-flask method.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Methyl 5-(tert-butoxycarbonylamino) -2-hydroxybenzoate Polarity Molecular Polarity Solubility->Polarity H_Bond Hydrogen Bonding (Donor/Acceptor) Solubility->H_Bond MW Molecular Weight Solubility->MW Crystal Crystal Lattice Energy Solubility->Crystal Solv_Polarity Solvent Polarity Solubility->Solv_Polarity H_Bond_Solv Hydrogen Bonding Capability Solubility->H_Bond_Solv Dielectric Dielectric Constant Solubility->Dielectric Temp Temperature Solubility->Temp Pressure Pressure Solubility->Pressure

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate in a range of organic solvents. The experimental data, obtained through a validated shake-flask method, aligns with theoretical predictions based on solute-solvent interactions. The high solubility in polar aprotic and protic solvents makes it suitable for a variety of process chemistry applications.

Further studies could explore the effect of temperature on solubility to determine the thermodynamic parameters of dissolution. Additionally, investigating the solubility in binary solvent mixtures could provide valuable insights for optimizing crystallization processes and formulation development.

References

  • American Chemical Society. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. JACS.
  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?.
  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • PMC. (2023). A machine learning approach for thermodynamic modeling of the statically measured solubility of nilotinib hydrochloride monohydrate (anti-cancer drug) in supercritical CO2.
  • PubMed. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
  • Fiveable. (2023). Solubility of Organic Compounds.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Fiveable. (2025). Solubility in organic solvents: Organic Chemistry II Study....
  • Pharmaceutical Solubility Testing. (2026). Why It Matters and What It Really Measures.

Sources

Foundational

Engineering 5-ASA Derivatives: A Technical Guide to Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (CAS: 942404-97-9)

[(1,1-Dimethyle. Defining the Core Elements I've defined the core elements for the technical guide, establishing its key properties: molecular formula, weight, and applications. Specifically, I've outlined its use as an...

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Author: BenchChem Technical Support Team. Date: April 2026

[(1,1-Dimethyle.

Defining the Core Elements

I've defined the core elements for the technical guide, establishing its key properties: molecular formula, weight, and applications. Specifically, I've outlined its use as an intermediate in Mesalamine derivatives, mutual prodrugs for IBD and antimycobacterial agents, and its role in masking polar groups for improved lipophilicity. I've also incorporated the safety data (GHS classification and precautionary statements) as essential content.

Outlining Further Applications

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Visualizing the Synthesis Pathway

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Justifying the Chemical Masks

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Detailing the Synthetic Protocol

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Describing the Procedure

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Finalizing the Visuals

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Illustrating the Activation Pathway

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Verifying the Citations

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Executive Summary: The Rationale for Dual-Protection

In the landscape of drug development, particularly for inflammatory bowel disease (IBD) and novel antimycobacterial agents, 5-aminosalicylic acid (5-ASA, Mesalamine) is a foundational pharmacophore. However, raw 5-ASA presents significant synthetic bottlenecks: its zwitterionic nature at physiological and synthetic pH levels renders it highly polar, poorly soluble in aprotic organic solvents, and susceptible to unwanted side reactions (such as spontaneous oxidation or non-selective polymerization) during complex coupling steps.

To bypass these limitations, medicinal chemists employ a dual-protection strategy to mask the reactive moieties of 5-ASA, yielding Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (CAS: 942404-97-9) [1]. By converting the C1-carboxylic acid to a methyl ester and protecting the C5-primary amine with a tert-butoxycarbonyl (Boc) group, the molecule's lipophilicity is drastically increased. This orthogonal protection scheme allows researchers to selectively functionalize the remaining C2-phenolic hydroxyl group—a critical step in synthesizing mutual prodrugs, cycloSaligenyl (cycloSal) delivery systems, and peptide-conjugated therapeutics [2].

Physicochemical Profiling and Material Safety (MSDS)

Before initiating synthetic workflows, it is critical to understand the physical and hazard profile of the intermediate. The compound is a stable solid at room temperature but requires specific handling protocols due to its mild toxicity and irritant properties.

Quantitative Data & GHS Classification
Property / ParameterSpecification
Chemical Name Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate
CAS Number 942404-97-9
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Typical Purity ≥ 95.0% (HPLC)
Appearance Off-white to pale brown solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in H₂O
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritation
GHS Precautionary P264 : Wash skin thoroughly after handlingP280 : Wear protective gloves/eye protectionP305+P351+P338 : IF IN EYES: Rinse cautiously with water

Data synthesized from standardized safety data sheets and supplier specifications [3].

Safety Causality & Handling: The localized irritation (H315, H319) is primarily driven by the slightly acidic phenolic hydroxyl group and the ester linkage, which can interact with mucosal membranes. All handling must be conducted under a fume hood using nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption.

Synthetic Architecture: Step-by-Step Methodology

As a self-validating system, the synthesis of CAS 942404-97-9 from 5-ASA is broken down into two distinct phases. Each step includes built-in analytical checkpoints to ensure reaction completion before proceeding, preventing the carryover of polar impurities.

Phase 1: Fischer Esterification of 5-ASA

Objective: Mask the C1-carboxylate to prevent amide formation in downstream steps.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 5-ASA (10.0 g, 65.3 mmol) in anhydrous methanol (150 mL).

    • Causality: Methanol acts as both the solvent and the nucleophilic reactant. Anhydrous conditions drive the equilibrium toward the ester product.

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 5.0 mL) dropwise while stirring.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 24 hours. The initial suspension will gradually turn into a clear, dark solution as the esterified product dissolves.

  • Validation (TLC): Check reaction progress using TLC (Eluent: DCM/MeOH 9:1). The highly polar 5-ASA spot (baseline) should disappear, replaced by a higher Rf spot (Methyl 5-amino-2-hydroxybenzoate).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached, then extract with Ethyl Acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the intermediate.

Phase 2: N-Boc Protection

Objective: Mask the C5-amine to prevent N-alkylation or N-acylation.

  • Setup: Dissolve the crude Methyl 5-amino-2-hydroxybenzoate (approx. 10.5 g, 62.8 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL).

  • Base Addition: Add Triethylamine (TEA, 13.1 mL, 94.2 mmol).

    • Causality: TEA acts as an acid scavenger to neutralize the protons released during the reaction, preventing the amine from becoming protonated (and thus non-nucleophilic).

  • Protection: Cool the flask to 0°C in an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 15.1 g, 69.1 mmol) dissolved in 20 mL THF dropwise over 30 minutes.

    • Causality: Slow addition at 0°C controls the exothermic release of CO₂ gas and minimizes the formation of di-Boc protected byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Quench the reaction with water (50 mL). Extract with Dichloromethane (DCM, 3 × 75 mL). Wash the combined organics with 1M HCl (to remove unreacted TEA), followed by brine. Dry over Na₂SO₄, filter, and evaporate. Recrystallize from Hexane/EtOAc to yield pure Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate [1].

Synthesis A 5-Aminosalicylic Acid (5-ASA) B Esterification (MeOH, H2SO4) A->B C Methyl 5-amino-2-hydroxybenzoate B->C D Boc Protection (Boc2O, TEA, THF) C->D E Methyl 5-(tert-butoxycarbonylamino) -2-hydroxybenzoate (CAS: 942404-97-9) D->E F Orthogonal Deprotection E->F G TFA / DCM (Yields Free Amine) F->G H LiOH / THF/H2O (Yields Free Acid) F->H

Fig 1: Synthetic workflow and orthogonal deprotection strategy for CAS 942404-97-9.

Downstream Applications in Drug Development

The true value of CAS 942404-97-9 lies in its utility as a highly versatile building block. Because the amine and carboxylic acid are protected, the C2-phenolic hydroxyl group is left exposed for selective functionalization.

Targeted Prodrugs for Inflammatory Bowel Disease (IBD)

Unmodified 5-ASA is rapidly absorbed in the upper gastrointestinal (GI) tract, preventing it from reaching the terminal ileum and colon where local inflammation occurs in conditions like ulcerative colitis and Crohn's disease. By utilizing CAS 942404-97-9, researchers can synthesize advanced prodrugs (e.g., azo-conjugates or butyrate esters) at the phenolic oxygen [4]. Once the prodrug promoiety is attached, the Boc and methyl groups are orthogonally removed. The resulting prodrug remains stable in the acidic stomach and is only cleaved by specific bacterial azoreductases or local esterases in the colon, ensuring targeted delivery of the active pharmacophore.

Pathway N1 Prodrug Administration (Derived from CAS 942404-97-9) N2 GI Tract Transit (High Stability) N1->N2 N3 Terminal Ileum / Colon (Target Site) N2->N3 N4 Enzymatic Cleavage (Azoreductases / Esterases) N3->N4 N5 Release of Active 5-ASA (Mesalamine) N4->N5 N6 Inhibition of COX / LOX Pathways N5->N6

Fig 2: Pharmacokinetic activation pathway of 5-ASA prodrugs in the GI tract.

Antimycobacterial Agents and MEP Pathway Inhibition

Recent breakthroughs in antimycobacterial research have utilized CAS 942404-97-9 to synthesize IspH-directed prodrugs targeting the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The MEP pathway is essential for isoprenoid biosynthesis in Mycobacterium tuberculosis but is absent in humans, making it an ideal therapeutic target. Researchers have successfully coupled the phenolic group of CAS 942404-97-9 with cycloSaligenyl (cycloSal) phosphochloridates to create monophosphate prodrugs. These modifications drastically enhance membrane permeability, allowing the active inhibitor to bypass the robust mycobacterial cell wall before undergoing intracellular hydrolysis [2].

References

  • Lefèbvre, C., et al. "MEP Pathway: First-Synthesized IspH-Directed Prodrugs with Potent Antimycobacterial Activity." Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Baroni, S., et al. "Derivatives of mesalazine, process of their preparation and their use in the treatment of intestinal inflammatory diseases." US Patent 9193673B2, Google Patents.

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

Executive Summary Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (also known as Methyl 5-Boc-aminosalicylate) is a highly versatile building block utilized in the development of anti-tubercular prodrugs, targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (also known as Methyl 5-Boc-aminosalicylate) is a highly versatile building block utilized in the development of anti-tubercular prodrugs, targeted protein degraders (PROTACs), and drug metabolism research[1],[2],[3].

This application note outlines a highly efficient, two-step synthetic workflow starting from inexpensive 5-aminosalicylic acid (5-ASA). The protocol leverages a high-yielding Fischer esterification followed by a rapid, solvent-free (neat) Boc-protection strategy that provides quantitative yields while avoiding the need for complex chromatographic purification[2],[4].

Scientific Rationale & Mechanistic Insights

As a self-validating synthetic system, every reagent choice in this workflow is designed to maximize chemoselectivity and drive reaction kinetics:

  • Step 1: Fischer Esterification: The conversion of 5-ASA to methyl 5-amino-2-hydroxybenzoate is an equilibrium-driven process. Concentrated sulfuric acid is employed not merely as a proton source to activate the carboxylic acid carbonyl, but also as a dehydrating agent to sequester water[5]. By utilizing methanol as both the nucleophile and the solvent, the massive molar excess drives the equilibrium entirely toward the ester product according to Le Chatelier’s principle, achieving near-quantitative yields (98%)[4].

  • Step 2: Chemoselective Boc Protection: Protecting the primary amine without inadvertently forming an O-Boc derivative at the phenol is critical. The primary aniline is intrinsically more nucleophilic than the phenolic hydroxyl group. Furthermore, the phenolic hydroxyl is locked in a strong intramolecular hydrogen bond with the adjacent methyl ester carbonyl, drastically reducing its reactivity[2]. By conducting the reaction with neat di-tert-butyl dicarbonate (Boc2O) without additional base catalysts, the high concentration drives the reaction to completion in just 1 hour at room temperature, ensuring strict N-selectivity and a quantitative yield[2].

Pathway Visualization

SynthesisRoute A 5-Aminosalicylic Acid (5-ASA) B Methyl 5-amino- 2-hydroxybenzoate A->B MeOH, H2SO4 Reflux 85°C, 19h C Methyl 5-(Boc-amino)- 2-hydroxybenzoate B->C Boc2O (Neat) RT, 1h

Two-step synthesis of Methyl 5-(Boc-amino)-2-hydroxybenzoate from 5-ASA.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-amino-2-hydroxybenzoate

This step establishes the methyl ester framework required for downstream lipophilicity.

  • Preparation: To a 100 mL round-bottom flask, add 5-amino-2-hydroxybenzoic acid (3.094 g, 20.0 mmol) and anhydrous methanol (40 mL)[4].

  • Acid Catalysis: While stirring vigorously, carefully add concentrated sulfuric acid (4.5 mL) dropwise. Caution: This step is exothermic.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath at 85 °C for 19 hours[4].

  • Concentration: Allow the mixture to cool to room temperature. Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator[4].

  • Neutralization (Self-Validation Step): Slowly add saturated aqueous sodium bicarbonate (NaHCO3) to the crude residue until the pH reaches exactly 7. The cessation of CO2 gas evolution serves as a visual indicator of complete neutralization[4].

  • Extraction: Wash the neutralized mixture with brine, then extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL)[4].

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Result: The product is isolated as a pale yellow solid (3.276 g, 98% yield) and is pure enough to use directly in the next step[4].

Protocol B: Synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

This step utilizes a neat reaction environment to maximize kinetic collision frequency.

  • Preparation: To the crude methyl 5-amino-2-hydroxybenzoate (3.86 g, 23.1 mmol) in a dry reaction flask, directly add neat liquid di-tert-butyl dicarbonate (Boc2O) (6.37 mL, 27.7 mmol, 1.2 eq)[2].

  • Reaction: Stir the reaction mixture at room temperature. Over the course of 1 hour, the mixture will visibly transition into a brown solid, indicating the completion of the protection[2].

  • Workup: Dissolve the resulting solid in DCM (approx. 50 mL) to facilitate liquid-liquid extraction[2].

  • Washing: Wash the organic layer sequentially with distilled water (50 mL) and a saturated aqueous solution of NaHCO3 (50 mL) to remove unreacted Boc2O byproducts and impurities[2].

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure[2].

  • Result: The target compound, methyl 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate, is obtained as a solid (6.74 g, quantitative yield)[2].

Data Presentation & Validation

To ensure the integrity of the synthesized compounds, cross-reference your analytical results with the validated parameters and 1H NMR shifts provided below.

Table 1: Reaction Parameters and Yield Summary
StepStarting MaterialReagentsConditionsIsolated Yield
1 5-Aminosalicylic AcidMeOH, H2SO4Reflux (85 °C), 19 h98%
2 Methyl 5-amino-2-hydroxybenzoateBoc2O (neat)Room Temp, 1 hQuantitative
Table 2: 1H NMR Characterization (300 MHz, CDCl3)
CompoundChemical Shifts (δ, ppm)[2]
Intermediate (Methyl 5-amino-2-hydroxybenzoate)3.37 (bs, 2H, NH2), 3.93 (s, 3H, OCH3), 6.83 (dd, J=8.8, 0.6 Hz, 1H, CHAr), 6.88 (dd, J=8.8, 2.8 Hz, 1H, CHAr), 7.16 (dd, J=2.8, 0.6 Hz, 1H, CHAr), 10.19 (s, 1H, OH)
Target Product (Methyl 5-Boc-amino-2-hydroxybenzoate)1.51 (s, 9H, C(CH3)3), 3.94 (s, 3H, OCH3), 6.35 (br. s, 1H, NH), 6.92 (d, J=8.9 Hz, 1H, CHAr), 7.36 (dd, J=8.9, 2.8 Hz, 1H, CHAr), 7.92 (d, J=2.5 Hz, 1H, CHAr), 10.53 (s, 1H, OH)

Troubleshooting & Quality Control

  • Emulsion Formation During Extraction (Step 1): Rapid addition of NaHCO3 can cause vigorous CO2 evolution, leading to stubborn emulsions with DCM. Solution: Add the base slowly and allow sufficient time for off-gassing. If an emulsion forms, add a small volume of saturated brine to increase the aqueous layer's ionic strength and force phase separation.

  • Solidification Hindering Stirring (Step 2): Because the Boc protection is performed neat, the rapid formation of the product can cause the mixture to solidify before the 1-hour mark, hindering magnetic stirring. Solution: If the magnetic stir bar seizes, add a minimal volume of DCM (1–3 mL) strictly to maintain a stirrable slurry without overly diluting the kinetic advantage of the neat conditions[3].

References

  • Buy Methyl 4-Amino-2-hydroxybenzoate | 4136-97-4 - Smolecule Source: Smolecule URL
  • Source: PMC (NIH)
  • WO2021239117A1 - Modified proteins and protein degraders Source: Google Patents URL
  • Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives Source: MDPI URL
  • Development of Trityl-Based Photolabile Hydroxyl Protecting Groups Source: ACS Publications URL

Sources

Application

Application Notes: Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate as a Versatile Scaffold in Peptide Synthesis

An Application Guide for Researchers and Drug Development Professionals Introduction The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. This involv...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. This involves the introduction of non-canonical building blocks that can serve as scaffolds for conjugation, cyclization, or conformational stabilization. Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is a uniquely functionalized aromatic compound poised for significant utility in advanced peptide synthesis. Its structure incorporates three key chemical handles:

  • A Boc-protected amine , which allows for its integration into a peptide sequence using well-established solid-phase peptide synthesis (SPPS) methodologies. The tert-butyloxycarbonyl (Boc) group is a temporary protecting group that is readily removed under acidic conditions.[1][2]

  • A phenolic hydroxyl group , which provides a reactive site for post-synthetic modification. This hydroxyl group can be used to attach payloads such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains.

  • A methyl ester , which can be readily hydrolyzed to a carboxylic acid, enabling its linkage to the free N-terminal amine of a growing peptide chain.

This trifecta of functionalities, governed by an orthogonal protection scheme, makes Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate an ideal candidate for creating complex peptide-drug conjugates (PDCs) and other modified peptides with tailored pharmacological profiles.[3][4] This guide details the core principles and provides step-by-step protocols for its application in Fmoc-based SPPS.

Physicochemical Properties and Structural Overview

A clear understanding of the molecule's properties is essential for its effective application.

PropertyValueSource
Chemical Name Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate-
Molecular Formula C₁₃H₁₇NO₅Derived
Molecular Weight 267.28 g/mol Derived
Core Structure Aminosalicylic Acid Derivative-

The strategic placement of the functional groups is key to its utility. The Boc-protected amine at the 5-position and the hydroxyl group at the 2-position create a scaffold that can be seamlessly woven into a peptide's structure before undergoing further, specific chemical modifications.

Core Concept: An Orthogonal Scaffold for Peptide Modification

The primary advantage of this reagent lies in the orthogonality of its protecting groups and reactive handles. In the context of the widely used Fmoc/tBu SPPS strategy, the Boc group on the scaffold's amine is stable to the piperidine solutions used for N-α-Fmoc deprotection.[5][6] This allows for the scaffold to be incorporated at any desired position within the peptide sequence. The phenolic hydroxyl group remains unreactive during standard coupling steps and can be addressed after the full peptide sequence is assembled and cleaved from the resin. This workflow ensures that modifications are site-specific and controlled.

G cluster_SPPS Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Conjugation Post-Synthesis Modification Resin Resin-Bound Peptide (Free N-Terminus) Scaffold_Prep Step 1: Saponify Scaffold (Methyl Ester -> COOH) Coupling Step 2: Couple Scaffold to Peptide Scaffold_Prep->Coupling Activate COOH (e.g., HBTU, DIPEA) Elongation Step 3: Continue Peptide Elongation (Fmoc Chemistry) Coupling->Elongation Scaffold Incorporated Cleavage Step 4: Cleave from Resin (e.g., TFA Cocktail) Elongation->Cleavage Completed Peptide Chain exp1 Boc group on scaffold is stable during Fmoc deprotection (piperidine). Elongation->exp1 Modification Step 5: Conjugate Payload to Phenolic -OH Cleavage->Modification Purified Scaffold-Peptide (Boc removed, -OH free) exp2 TFA cleavage simultaneously removes side-chain protecting groups (e.g., tBu), the scaffold's Boc group, and cleaves the peptide from the resin. Cleavage->exp2 exp3 The free phenolic hydroxyl is now available for site-specific modification. Modification->exp3

Caption: Orthogonal workflow for scaffold incorporation and modification.

Protocols for Application

The following protocols provide a general framework. Researchers should optimize conditions based on the specific peptide sequence and resin.

Protocol 1: Preparation of the Scaffold for Coupling (Saponification)

Causality: The methyl ester of the scaffold must first be hydrolyzed to a free carboxylic acid to enable an amide bond formation with the N-terminus of the resin-bound peptide. Lithium hydroxide (LiOH) is a common reagent for this transformation at room temperature, minimizing potential side reactions.

Materials:

  • Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (1.0 eq) in a 3:1 mixture of THF:MeOH (e.g., 10 mL/g of starting material).

  • In a separate flask, dissolve LiOH (1.5 eq) in a minimal amount of H₂O and add it to the solution from Step 1.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully neutralize the mixture to pH ~3-4 with 1M HCl.

  • Remove the organic solvents (THF, MeOH) under reduced pressure.

  • Extract the aqueous residue three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to yield 5-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid as a solid. Verify the structure via NMR or Mass Spectrometry.

Protocol 2: Incorporation of the Scaffold into a Peptide Chain

Causality: This protocol utilizes standard Fmoc-SPPS coupling chemistry. The prepared scaffold, now with a free carboxylic acid, is activated in situ using a coupling reagent like HBTU. The activated scaffold then reacts with the deprotected N-terminal amine of the peptide on the solid support to form a stable amide bond. A qualitative ninhydrin (Kaiser) test is used to confirm the completion of the coupling reaction.[5]

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus (e.g., on Rink Amide or Wang resin)

  • 5-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid (from Protocol 1)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Ninhydrin test kit

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • If the N-terminus is still Fmoc-protected, perform deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[5]

  • In a separate tube, pre-activate the scaffold: Dissolve 5-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid (3.0 eq relative to resin loading), HBTU (2.9 eq), in DMF. Add DIPEA (6.0 eq) and allow the mixture to activate for 2-5 minutes.

  • Drain the solvent from the resin and immediately add the activated scaffold solution.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Perform a ninhydrin test to confirm reaction completion (a negative result, i.e., colorless beads, indicates a complete reaction).

  • If the reaction is incomplete, drain and repeat the coupling step with a fresh solution.

  • Once complete, drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (3 times).

  • The scaffold is now incorporated. Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS cycles.

G start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Scaffold (Scaffold-COOH, HBTU, DIPEA in DMF) wash1->coupling ninhydrin Ninhydrin Test coupling->ninhydrin wash2 Wash (DMF, DCM) continue_synthesis Continue SPPS or Proceed to Cleavage wash2->continue_synthesis ninhydrin->wash2 Negative (Success) recouple Recouple ninhydrin->recouple Positive (Incomplete) recouple->coupling

Caption: Workflow for coupling the scaffold onto the peptide-resin.

Protocol 3: Final Cleavage and Post-Synthetic Modification

Causality: The final step involves cleaving the completed peptide from the solid support using a strong acid, typically Trifluoroacetic Acid (TFA).[7] This acidic cocktail also serves to remove the Boc group from the incorporated scaffold and any acid-labile side-chain protecting groups (e.g., tBu, Trt).[8] The resulting crude peptide, now featuring a free phenolic hydroxyl on the scaffold, is purified and can be conjugated to a payload. This example uses esterification to attach a generic payload.

Materials:

  • Peptide-scaffold-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Cold diethyl ether

  • Payload with a carboxylic acid group (e.g., a carboxyfluorescein dye)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DMF

  • RP-HPLC system for purification

Procedure:

Part A: Cleavage and Purification

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide-scaffold conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain a white powder.

Part B: Payload Conjugation (Example: Esterification)

  • Dissolve the purified, lyophilized peptide-scaffold (1.0 eq) and the carboxylic acid-containing payload (1.5 eq) in anhydrous DMF.

  • Add DMAP (0.2 eq) to the solution.

  • In a separate vial, dissolve DCC (1.5 eq) in anhydrous DMF.

  • Add the DCC solution to the peptide-payload mixture and stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent and purify the final peptide-drug conjugate by RP-HPLC to remove excess reagents and byproducts.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Dela Cruz, C. H., & Luyt, L. G. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(18), 5543. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Coy, D. H., & Miyazaki, Y. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

  • Thompson, R. E., & Muir, T. W. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews, 120(6), 3051-3120. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • PharmaCompass. (n.d.). methyl hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Reddy, K. L., & Tunge, J. A. (2011). Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant. The Journal of Organic Chemistry, 76(1), 277-280. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Synthetic peptides: a user's guide. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: A direct link to the full text is not available, but the reference is widely cited in peptide chemistry literature). A relevant excerpt can be found in various academic resources.
  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 17(5), 415-420. Retrieved from [Link]

  • Google Patents. (2023). WO2023122587A2 - Tripeptide linkers and methods of use thereof.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Retrieved from [Link]

  • Fenyvesi, F., et al. (2020). ConjuPepDB: a database of peptide–drug conjugates. Nucleic Acids Research, 49(D1), D369-D374. Retrieved from [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • Zhao, P., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1608. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal. Retrieved from [Link]

Sources

Method

Application Note: Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate as a Strategic Intermediate in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern drug discovery, the efficient assembly of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern drug discovery, the efficient assembly of complex multifunctional molecules relies heavily on orthogonally protected building blocks. Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (CAS: 942404-97-9) has emerged as a highly versatile intermediate[1]. Derived from 5-aminosalicylic acid (Mesalamine), this compound features three distinct functional groups: a Boc-protected aniline, a free phenol, and a methyl ester.

This specific functionalization pattern allows synthetic chemists to perform highly selective, divergent modifications. It is currently utilized in the synthesis of advanced therapeutics, including IspH-directed antimycobacterial prodrugs targeting the MEP pathway[2], DNA gyrase inhibitors[3], and heterobifunctional targeted protein degraders (PROTACs) binding to the DDB1 protein[4].

Physicochemical Profiling

To ensure reproducibility and proper handling during scale-up, the physicochemical properties of the intermediate are summarized below.

PropertyValue / Description
Chemical Name Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate
CAS Number 942404-97-9
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Appearance Brownish to off-white solid
Solubility Highly soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc); Insoluble in water.
Storage Conditions Store at room temperature in a dry, well-ventilated area. Protect from strong acids to prevent premature Boc deprotection.

Strategic Rationale: Orthogonal Reactivity and Causality

The design of this intermediate is rooted in the principles of orthogonal protection:

  • The Boc (tert-Butoxycarbonyl) Group: The primary amine is masked as a carbamate. This prevents the amine from acting as a competing nucleophile during ester reduction or phenol alkylation. Furthermore, the Boc group is stable to the strongly basic conditions of saponification and the highly reducing environment of lithium aluminum hydride (LiAlH₄), yet it can be quantitatively cleaved using anhydrous acids (e.g., TFA or HCl in dioxane) when the free amine is required for final amide coupling[2].

  • The Methyl Ester: Acts as a temporary mask for the carboxylic acid. It prevents the formation of a phenoxide-carboxylate dianion during phenol modifications. It can be selectively reduced to a salicyl alcohol—a critical step for synthesizing cycloSaligenyl (cycloSal) phosphate prodrugs[5].

  • The Free Phenol: Remains available for O-alkylation or can participate in the cyclization of phosphate prodrugs to enhance the membrane permeability of highly polar active pharmaceutical ingredients (APIs)[2].

G SM Methyl 5-amino-2-hydroxybenzoate INT Methyl 5-(Boc-amino)-2-hydroxybenzoate CAS: 942404-97-9 SM->INT Boc2O, RT Amine Protection PROD1 Salicyl Alcohol Derivative (cycloSal Prodrugs) INT->PROD1 LiAlH4, -80 °C Ester Reduction PROD2 Salicylic Acid Derivative (Protein Degraders / PROTACs) INT->PROD2 NaOH, MeOH Saponification PROD3 O-Alkylated Phenol (Receptor Agonists) INT->PROD3 R-X, K2CO3 Etherification

Diagram 1: Divergent synthetic pathways of the Boc-protected intermediate.

Validated Experimental Protocols

The following protocols have been optimized for high yield and purity, incorporating self-validating steps to ensure trustworthiness at each stage of the synthetic workflow.

Protocol A: Synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

Purpose: Chemoselective protection of the aniline moiety in the presence of a free phenol.[5]

Reagents:

  • Methyl 5-amino-2-hydroxybenzoate: 1.0 equivalent (e.g., 3.86 g, 23.1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.2 equivalents (6.37 mL, 27.7 mmol)

  • Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

  • Initiation: Suspend crude methyl 5-amino-2-hydroxybenzoate in neat Boc₂O (or dissolved in DCM for better heat dissipation at larger scales).

    • Causality: The reaction is mildly exothermic. The aniline nitrogen is significantly more nucleophilic than the phenolic oxygen, ensuring chemoselective N-Boc formation without the need for an external base (like DMAP), which could trigger unwanted O-acylation.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Gas evolution (CO₂) serves as a visual, self-validating indicator of the reaction's progress.

  • Workup: Dissolve the resulting brown solid in additional DCM (100 mL). Wash the organic layer sequentially with distilled water (50 mL) and a saturated aqueous solution of NaHCO₃ (50 mL).

    • Causality: The NaHCO₃ wash is critical; it neutralizes and extracts any unreacted 5-aminosalicylic acid derivatives and trace acidic impurities, ensuring a highly pure organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the title compound (CAS: 942404-97-9) in quantitative yield (approx. 6.74 g).

  • Validation: Confirm product identity via ¹H NMR (CDCl₃): Look for the distinct Boc tert-butyl singlet at δ 1.51 (s, 9H) and the methyl ester singlet at δ 3.94 (s, 3H)[5].

Protocol B: Controlled Reduction to 5-(Boc-amino)-2-hydroxybenzyl alcohol

Purpose: Conversion of the ester to an alcohol to generate the cycloSaligenyl prodrug scaffold.[5]

Reagents:

  • Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate: 1.0 equivalent (1.4 g, 5.2 mmol)

  • Lithium Aluminum Hydride (LiAlH₄): 2.4 equivalents (12 mL of a 1 M solution in THF)

  • Dry Tetrahydrofuran (THF): 50 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in dry THF under an inert argon atmosphere. Cool the reaction flask to -80 °C using a dry ice/acetone bath.

    • Causality: Cooling to -80 °C is strictly required. LiAlH₄ is a highly aggressive reducing agent. At room temperature, it could potentially cleave the Boc group or cause over-reduction. Cryogenic temperatures kinetically favor the selective reduction of the ester over carbamate degradation.

  • Addition: Add the LiAlH₄ solution dropwise over 15 minutes.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching (Critical Step): Carefully quench the reaction by adding 100 mL of a saturated aqueous solution of Rochelle salt (Potassium sodium tartrate).

    • Causality: Unquenched LiAlH₄ forms a thick, intractable aluminum hydroxide gel in water, trapping the product and making phase separation impossible. Rochelle salt acts as a chelating agent, binding the aluminum ions to form a highly soluble aqueous complex, resulting in two distinct, easily separable liquid phases.

  • Extraction: Acidify the aqueous phase to pH = 6 using 2 M HCl. Extract three times with Diethyl Ether (Et₂O).

  • Isolation: Combine the organic phases, dry over Na₂SO₄, filter, and evaporate under reduced pressure to yield the salicyl alcohol derivative.

Advanced Applications in Drug Discovery

1. MEP Pathway Inhibitors (Antimycobacterial Prodrugs): The terminal enzyme of the MEP pathway, IspH, is a validated target for novel antibiotics against Mycobacterium tuberculosis. Because highly polar phosphate inhibitors cannot cross the mycobacterial cell wall, researchers utilize the salicyl alcohol derivative of our intermediate to synthesize cycloSaligenyl (cycloSal) monophosphate prodrugs. The Boc group is later removed to attach amino acid residues, creating mutual prodrugs with enhanced membrane permeability and dual-action capabilities[2].

2. Targeted Protein Degraders (PROTACs): In the development of heterobifunctional degraders, the intermediate is saponified to yield 5-(Boc-amino)-2-hydroxybenzoic acid. This acid is then coupled to various linkers (e.g., PEG chains) to synthesize ligands that recruit the DNA damage-binding protein 1 (DDB1). These DDB1 modulators are pivotal in directing the ubiquitin-proteasome system to degrade specific viral or oncogenic target proteins[4].

3. DNA Gyrase Inhibitors: The intermediate is also utilized in the synthesis of "reversed" type III analogues of DNA gyrase inhibitors. By reacting the deprotected amine of the intermediate with 4,5-dibromopyrrole-2-carbonyl moieties, researchers have developed novel scaffolds that inhibit E. coli DNA gyrase, expanding the structure-activity relationship (SAR) landscape for antibacterial agents[3].

Sources

Application

Application Note: Preparation of Active Pharmaceutical Ingredients Using Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Advanced Synthesis of 5-Aminosalicylic Acid (5-ASA) Derivatives and Targeted Protein Degraders.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Advanced Synthesis of 5-Aminosalicylic Acid (5-ASA) Derivatives and Targeted Protein Degraders.

Executive Summary & Strategic Orthogonality

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (CAS: 942404-97-9)[1][2] is a highly versatile, orthogonally protected building block. It serves as a critical intermediate in the synthesis of 5-aminosalicylic acid (Mesalamine) prodrugs for inflammatory bowel disease (IBD)[3][4] and acts as a structural anchor in the development of modern heterobifunctional molecules, including Proteolysis Targeting Chimeras (PROTACs)[5].

Mechanistic Insights (The Causality of Protection): The molecular architecture of this intermediate provides dual orthogonal protection, which is paramount when synthesizing complex APIs where regioselectivity is critical:

  • Boc-Protected Amine: Prevents unwanted N-alkylation, N-acylation, or oxidation of the electron-rich aniline moiety during manipulations of the ester or phenolic hydroxyl groups[3].

  • Methyl Ester: Protects the carboxylic acid, enabling selective functionalization of the phenol or the amine (post-Boc deprotection) without cross-reactivity.

This orthogonality allows chemists to dictate the exact sequence of conjugation, minimizing side reactions and maximizing overall yield.

Application 1: Synthesis of Colonic-Targeted 5-ASA Prodrugs

Background: Mesalamine (5-ASA) is rapidly absorbed in the upper gastrointestinal tract. To achieve therapeutic concentrations in the colon for IBD treatment, 5-ASA is often formulated as a prodrug (e.g., conjugated via an azo bond or to a peptide carrier) that is enzymatically cleaved by colonic microbiota[3][6].

Experimental Workflow

G A Methyl 5-(Boc-amino)- 2-hydroxybenzoate B Ester Hydrolysis (LiOH/THF/H2O) A->B C 5-(Boc-amino)- 2-hydroxybenzoic acid B->C D Amide/Azo Coupling (Carrier/Peptide) C->D E Boc Deprotection (TFA/DCM) D->E F 5-ASA Prodrug (Targeted API) E->F

Workflow for synthesizing 5-ASA prodrugs using the Boc-protected intermediate.

Validated Protocol

Step 1: Selective Ester Hydrolysis

  • Reagents: Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (1.0 eq), LiOH·H₂O (1.8 eq), THF/H₂O (3:1 v/v)[6].

  • Procedure: Dissolve the intermediate in THF. Add an aqueous solution of LiOH dropwise at 0 °C. Stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3-4, extract with EtOAc, and concentrate.

  • Causality & Experience: LiOH is specifically chosen over NaOH or acidic hydrolysis. It provides mild saponification that preserves the base-sensitive Boc group. Strict monitoring of reaction time is required to prevent oxidation of the electron-rich aromatic ring.

Step 2: Carrier Coupling and Global Deprotection

  • Coupling: React the free carboxylic acid with the target peptide/carrier using HBTU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 4 hours. Causality: HBTU ensures high coupling efficiency with minimal racemization[7].

  • Deprotection: Treat the purified conjugate with 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour at room temperature. Causality: TFA selectively cleaves the tert-butyl carbamate without compromising the newly formed amide or azo bonds, yielding the active 5-ASA prodrug.

Application 2: Development of PROTACs and Heterobifunctional Degraders

Background: In the rapidly expanding field of targeted protein degradation, the 5-amino-2-hydroxybenzoate scaffold is frequently utilized as a surface-binding anchor (e.g., for DNA damage-binding protein 1, DDB1)[5] or as a rigid vector for linker attachment[7].

Experimental Workflow

G A Methyl 5-(Boc-amino)- 2-hydroxybenzoate B Boc Deprotection (HCl/Dioxane) A->B C Methyl 5-amino- 2-hydroxybenzoate B->C D Linker Attachment (Succinic Anhydride) C->D E Ligand Conjugation (Target Binder) D->E F Heterobifunctional PROTAC E->F

Synthetic pathway for PROTAC development utilizing the intermediate as a structural anchor.

Validated Protocol

Step 1: Boc Deprotection to Free Aniline

  • Reagents: Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (1.0 eq), 4M HCl in Dioxane (10.0 eq).

  • Procedure: Suspend the intermediate in anhydrous dioxane. Add 4M HCl in dioxane dropwise at room temperature. Stir for 1-2 hours until gas evolution ceases.

  • Causality & Experience: HCl/dioxane is strategically selected over TFA for this workflow. It drives the formation of the hydrochloride salt, which typically precipitates directly from the reaction mixture. This allows for isolation via simple vacuum filtration, bypassing tedious aqueous workups that could lead to emulsion formation.

Step 2: Linker Attachment (Succinic Acid Extension)

  • Procedure: Dissolve the resulting methyl 5-amino-2-hydroxybenzoate hydrochloride (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DCM. Add triethylamine (2.5 eq) to neutralize the salt and catalyze the reaction. Stir at room temperature for 4 hours[7].

  • Causality & Experience: Succinic anhydride reacts cleanly with the nucleophilic aniline amine via a ring-opening mechanism. This step boasts near 100% atom economy and generates a terminal carboxylic acid (4-((4-hydroxy-3-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid)[7], perfectly primed for subsequent EDC/NHS coupling to a target-binding ligand (e.g., a kinase inhibitor).

Quantitative Data & Analytical Validation

To ensure a self-validating protocol system, the following analytical markers should be used to confirm the success of each synthetic transformation.

Reaction StepReagents & ConditionsExpected YieldKey Analytical Marker (¹H NMR / HPLC)
Ester Hydrolysis LiOH (1.8 eq), THF/H₂O, 2h, RT>95%Disappearance of methyl singlet at ~3.9 ppm
Amide Coupling HBTU (1.2 eq), DIPEA (3 eq), DMF, 4h82-88%Appearance of amide N-H triplet/doublet
Boc Deprotection 4M HCl/Dioxane, 1h, RT>98%Disappearance of t-butyl singlet at ~1.5 ppm
Succinic Linker Succinic Anhydride (1.1 eq), DCM, RT90-94%Appearance of succinyl methylene multiplets (~2.6 ppm)

References

  • Title: WO2021239117A1 - Modified proteins and protein degraders Source: Google Patents URL
  • Title: CA2609224C - Derivatives of 4-or 5-aminosalicylic acid Source: Google Patents URL
  • Title: Synthesis of Mutual Azo Prodrugs of Anti-inflammatory Agents and Peptides Facilitated by α-Aminoisobutyric Acid Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex Source: PMC (NIH) URL: [Link]

  • Title: US20240208913A1 - Aryl hydrocarbon receptor agonists and uses thereof Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

Welcome to the Advanced Application Support Center. Purifying highly functionalized pharmaceutical intermediates like Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate presents a unique thermodynamic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Purifying highly functionalized pharmaceutical intermediates like Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate presents a unique thermodynamic challenge. This molecule possesses a delicate balance of functional groups: an acid-sensitive Boc-protected amine, a base-sensitive methyl ester, and a hydrogen-bonding phenolic hydroxyl.

As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven solutions to overcome the most common purification failure mode for this class of compounds: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Section 1: Frequently Asked Questions (Physicochemical Causality)

Q: Why does my compound form a sticky oil instead of a crystalline solid during cooling? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS). The bulky, highly flexible tert-butyl group in the Boc moiety significantly increases the conformational entropy of the molecule in the liquid state. This lowers the crystal lattice energy. When supersaturation is generated too rapidly (via crash cooling or aggressive antisolvent addition), the system crosses the spinodal boundary before reaching the solid-liquid metastable zone[1]. Instead of nucleating as a solid, the solute separates into a solute-rich liquid phase (an oil).

Q: If it oils out, can I just let it solidify over time? A: It is highly discouraged. The solute-rich oil phase acts as an excellent organic solvent for structurally similar impurities[2]. When this oil eventually solidifies into an amorphous mass, it traps these impurities within the matrix, completely negating the purpose of the recrystallization step.

Q: Can I use a Methanol/Water mixture to force precipitation? A: No. While Methanol/Water is a common reverse-phase crystallization system, adding a highly polar antisolvent like water to a Boc-protected hydrophobic compound almost guarantees immediate oiling out [1.10]. Furthermore, heating this compound in aqueous methanol risks both ester hydrolysis and Boc cleavage.

Q: Why am I losing the Boc group during purification? A: The Boc group is thermally labile, especially in the presence of trace acids or protic solvents. Heating above 60°C significantly increases the risk of acid-catalyzed Boc cleavage (yielding the free amine and isobutylene gas). Thermal control is strictly required.

Section 2: Quantitative Solvent Selection Matrix

To avoid LLPS, we must select a solvent system that carefully modulates the solubility gradient. The table below summarizes the thermodynamic and chemical risks associated with common solvent systems evaluated for this compound.

Solvent System (Solvent / Antisolvent)Solute Solubility (Hot)Solute Solubility (Cold)LLPS (Oiling Out) RiskChemical Stability RiskProcess Recommendation
Methanol / WaterHighLowVery HighHigh (Hydrolysis/Cleavage)Avoid
Dichloromethane / HexaneVery HighModerateHighLowNot recommended (Low yield)
Ethyl Acetate / HeptaneHighLowModerateLowAcceptable alternative
Toluene / HeptaneModerateVery LowLowLowOptimal (Recommended)
Section 3: Troubleshooting Guide & Workflow Visualization

Issue: Persistent Oiling Out During Antisolvent Addition

  • Root Cause: The local supersaturation at the point of antisolvent droplet impact exceeds the metastable limit, forcing the system into the LLPS miscibility gap[3].

  • Solution: Shift from a purely kinetic precipitation to a thermodynamically controlled crystallization by utilizing the Toluene/Heptane system and implementing a strict isothermal seeding protocol.

RecrystallizationWorkflow Start Dissolve API (Toluene, 55°C) Antisolvent Add Heptane Slowly to Cloud Point Start->Antisolvent Decision Is LLPS (Oiling Out) Observed? Antisolvent->Decision OilOut Liquid-Liquid Phase Separation (LLPS) Decision->OilOut Yes (High Supersaturation) Seed Add Seed Crystals (1-2% w/w) Decision->Seed No (Metastable Zone) Trap Impurities Trapped in Oil Phase OilOut->Trap Trap->Start Re-dissolve & Retry Growth Hold 1h, then Cool at 0.1°C/min Seed->Growth Success Pure Crystalline Product Growth->Success

Thermodynamic workflow to bypass LLPS during Boc-derivative crystallization.

Section 4: Self-Validating Experimental Protocol

This protocol utilizes a Toluene/Heptane mixed-solvent system. It is designed as a self-validating system ; you must pass specific physical checkpoints before proceeding to the next step to guarantee scientific integrity.

Step 1: Thermally Controlled Dissolution

  • Suspend the crude Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate in Toluene (approx. 4-5 volumes).

  • Heat the suspension to 50–55°C under gentle agitation. Do not exceed 60°C to prevent thermal degradation of the Boc group.

  • Validation Checkpoint 1: The solution must become completely transparent. If turbidity persists after 15 minutes at 55°C, perform a hot filtration to remove insoluble inorganic salts or polymeric impurities.

Step 2: Controlled Supersaturation Generation

  • Maintain the solution at 50–55°C.

  • Begin dropwise addition of pre-warmed Heptane (50°C) at a rate of 0.1 volumes/minute.

  • Stop the addition immediately when the solution exhibits a faint, persistent opalescence (the cloud point).

  • Validation Checkpoint 2: Stop agitation for 10 seconds. If distinct microscopic droplets settle on the glass wall, you have crossed the spinodal boundary into LLPS[3]. You must add 0.2 volumes of Toluene to re-dissolve the oil, then proceed more slowly.

Step 3: Seeding and Isothermal Hold

  • Once the true cloud point (haze, not oil) is reached, add 1-2% w/w of pure Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate seed crystals.

  • Hold the suspension isothermally at 50°C for 60 minutes.

  • Validation Checkpoint 3 (The Self-Validation): After 60 minutes, visually inspect the seed bed. If the crystals have dissolved, the system is undersaturated; add 0.5 volumes of Heptane and re-seed. If a thick, flowable white suspension has formed, the primary nucleation phase is successful, and the system is locked into the solid-liquid equilibrium pathway.

Step 4: Desupersaturation (Cooling)

  • Initiate a linear cooling ramp from 50°C to 5°C at a rate of 0.1 to 0.2°C/min.

  • Causality: Slow cooling ensures that the rate of crystal growth exceeds the rate of supersaturation generation, preventing secondary nucleation or late-stage oiling out.

Step 5: Isolation

  • Filter the suspension using a sintered glass funnel.

  • Wash the filter cake with 2 volumes of cold Heptane (5°C) to displace the impurity-laden mother liquor.

  • Dry the crystals under vacuum at 35°C until constant weight is achieved.

References
  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Mettler Toledo AutoChem.
  • American Chemical Society. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". Organic Process Research & Development.
  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo AutoChem.
  • American Chemical Society. "Convergent, Kilogram Scale Synthesis of an Akt Kinase Inhibitor". Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Resolving Baseline Impurities in Methyl 5-(Boc-amino)-2-hydroxybenzoate HPLC Analysis

Welcome to the Advanced Chromatography Support Center. Analyzing multifunctional molecules like Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing multifunctional molecules like Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate presents unique chromatographic challenges. This compound features an acid-labile Boc-protected amine, a base-sensitive methyl ester, and an oxidation-prone phenol group.

When these structural vulnerabilities interact with aggressive mobile phases or contaminated systems, they manifest as baseline drift, ghost peaks, and co-eluting impurities. This guide provides field-proven, self-validating troubleshooting strategies to stabilize your baseline and ensure analytical integrity.

Diagnostic Workflow: Isolating the Root Cause

Before adjusting your method, you must establish causality. The most critical self-validating test in chromatography is the Zero-Volume Blank Gradient . By running your exact gradient method without injecting a sample, you force the system to reveal whether the baseline anomaly is a mechanical/solvent artifact or a sample degradation issue[1].

Troubleshooting_Workflow Start Baseline Anomaly Detected (Drift, Noise, Ghost Peaks) Blank Execute Zero-Volume Blank Gradient Start->Blank Decision Do anomalies persist in the blank run? Blank->Decision System System/Solvent Contamination Decision->System Yes (Artifact) Sample Sample Degradation (Boc Cleavage / Oxidation) Decision->Sample No (Analyte Issue) FixSys 1. Replace oxidized TFA 2. Flush system with IPA 3. Check pump check-valves System->FixSys FixSam 1. Switch to Formic Acid 2. Chill autosampler to 4°C 3. Prepare fresh sample Sample->FixSam

Diagnostic workflow for isolating HPLC baseline anomalies in Boc-protected benzoate analysis.

Section 1: Troubleshooting FAQs

Q1: Why is my baseline drifting upward significantly during gradient elution, even with fresh solvents? A: This is a classic symptom of mismatched UV absorptivity between your aqueous and organic mobile phases, a phenomenon heavily exacerbated by Trifluoroacetic Acid (TFA)[2]. TFA's UV spectrum and molar absorptivity differ depending on whether it is dissolved in water or an organic solvent like acetonitrile (ACN). As the gradient increases the organic composition, the optical density of the mobile phase changes, causing the detector baseline to wander[2]. Resolution: To balance the absorptivity, add TFA to the organic phase at approximately 85% of the concentration used in the aqueous phase (e.g., 0.1% TFA in Water, 0.085% TFA in ACN).

Q2: I am seeing a consistent "ghost peak" eluting just before my main analyte. Is this a system artifact or an impurity? A: If the peak disappears during a zero-volume blank run but reappears when the sample is injected, it is a sample degradation product[1]. Given the chemical nature of Methyl 5-(Boc-amino)-2-hydroxybenzoate, the tert-butoxycarbonyl (Boc) group is highly susceptible to acid-catalyzed cleavage[3]. Prolonged exposure to 0.1% TFA in the autosampler can strip the Boc group, yielding the free amine (Methyl 5-amino-2-hydroxybenzoate). Because the free amine is significantly more polar, it will elute earlier than the intact parent compound, mimicking a ghost peak.

Q3: My baseline is plagued by random, broad humps that appear even in blank runs. How do I fix this? A: Broad humps in blank runs are indicative of system contamination or solvent degradation[1]. TFA is notorious for oxidizing over time when exposed to light and air, turning slightly yellow and generating UV-absorbing impurities that elute as broad ghost peaks during a gradient[4]. Resolution: Always use HPLC-grade TFA from freshly opened, small-volume glass ampules. Discard any TFA-modified mobile phase after 24 to 48 hours[4].

Section 2: Step-by-Step Methodologies
Protocol 1: System Passivation and Ghost Peak Elimination

Causality: Over time, highly aqueous mobile phases support microbial growth, and aged additives oxidize, creating hydrophobic contaminants that accumulate on the column head and elute unpredictably[2],[4].

  • Isolate the Column: Remove the analytical column and install a zero-dead-volume union. Reasoning: This prevents flushing concentrated system contaminants directly into your stationary phase.

  • Aqueous Flush: Flush the system (excluding the UV flow cell) with 100% HPLC-grade water at 1.0 mL/min for 15 minutes. Reasoning: This dissolves and purges precipitated buffer salts that cause check-valve sticking and baseline pulsations.

  • Organic Passivation: Flush the system with 100% Isopropanol (IPA) for 30 minutes. Reasoning: IPA possesses a high viscosity and a broad solubility profile, making it the optimal solvent to clear hydrophobic system contaminants, pump seal shedding, and microbial byproducts[2].

  • Re-equilibration: Reinstall the column and prime the system with freshly prepared mobile phase.

Protocol 2: Optimized HPLC Method for Boc-Protected Benzoates

Causality: To prevent on-column degradation of the acid-labile Boc group and the base-labile methyl ester, the chromatographic environment must be strictly controlled within a "Goldilocks" pH zone (pH 3.0 – 5.5)[3].

  • Mobile Phase Selection: Replace 0.1% TFA with 0.1% Formic Acid (FA) or 10 mM Ammonium Acetate (pH 5.0). Reasoning: FA provides sufficient ionization for MS detection and sharp peak shapes for UV analysis without the aggressive acidity that triggers Boc cleavage.

  • Autosampler Thermal Control: Set the sample compartment strictly to 4°C. Reasoning: The kinetic degradation of the Boc-amine and the hydrolysis of the methyl ester are significantly retarded at lower temperatures, ensuring sample integrity over a long sequence.

  • Gradient Design: Implement a shallow gradient (e.g., 5% to 95% Organic over 20 minutes). Reasoning: A shallow gradient ensures baseline resolution between the intact Boc-benzoate and any trace phenolic oxidation products that may have formed during synthesis.

Section 3: Quantitative Data & Mobile Phase Selection

Table 1: Comparative Mobile Phase Effects on Baseline Noise and Analyte Stability

Mobile Phase AdditiveBaseline Stability (Gradient)Analyte (Boc) StabilityUV Cutoff / InterferenceRecommendation
0.1% TFA (Fresh) Moderate (Requires balancing)Moderate (Risk of cleavage >24h)~210 nmUse only if balancing organic/aqueous TFA ratios[2].
0.1% TFA (Aged >48h) Poor (Severe upward drift)ModerateHigh (Oxidation products)Avoid. Discard after 24 hours to prevent ghost peaks[4].
0.1% Formic Acid ExcellentHigh~210 nmOptimal for LC-MS and general UV analysis.
10mM Ammonium Acetate (pH 5.0) ExcellentVery High~230 nmBest for prolonged autosampler stability and preparative scale.
References
  • Eliminating Baseline Problems - Agilent , agilent.com,[Link]

  • How to Identify Ghost Peaks in U/HPLC , phenomenex.com,[Link]

  • Ghost peaks appearing in results using a gradient with TFA which can degrade with time - Tips & Suggestions , mtc-usa.com,[Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine , scirp.org,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals: Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate vs. 5-Aminosalicylic Acid

In the landscape of inflammatory bowel disease (IBD) treatment, 5-aminosalicylic acid (5-ASA) stands as a cornerstone therapy for inducing and maintaining remission in mild to moderate ulcerative colitis and Crohn's dise...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of inflammatory bowel disease (IBD) treatment, 5-aminosalicylic acid (5-ASA) stands as a cornerstone therapy for inducing and maintaining remission in mild to moderate ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is, however, hampered by its physicochemical properties, which present significant challenges for targeted drug delivery. This guide provides a detailed comparative analysis of standard 5-ASA and a promising alternative, Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, a protected derivative designed to overcome the limitations of the parent drug.

The Challenge with 5-Aminosalicylic Acid (5-ASA)

5-ASA, also known as mesalamine, is an anti-inflammatory agent that is believed to exert its therapeutic effect topically on the inflamed intestinal mucosa.[2] However, its clinical utility is constrained by several factors:

  • Low Solubility and Stability: 5-ASA has very low solubility in water (approximately 1 mg/mL at 20°C) and is susceptible to degradation through oxidation, a process influenced by temperature, light, and pH.[3] This instability can affect its shelf-life and bioavailability.

  • Rapid Upper Gastrointestinal Absorption: When administered orally in an unprotected form, 5-ASA is rapidly and extensively absorbed in the proximal gastrointestinal tract.[3] This premature absorption reduces the concentration of the active drug reaching the target site in the colon, diminishing its therapeutic effect and increasing the risk of systemic side effects.[4]

To counteract these issues, various delivery systems have been developed, including pH-sensitive coated tablets and formulations that release the drug in a time-dependent manner.[2][5]

A Prodrug Approach: Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is a prodrug of 5-ASA, meaning it is a chemically modified, inactive form of the drug that is converted to the active form within the body. This particular prodrug incorporates two key modifications to the 5-ASA structure:

  • N-Boc Protection: The amino group at the 5-position is protected with a tert-butoxycarbonyl (Boc) group. This modification is intended to increase the lipophilicity of the molecule and prevent premature metabolism.

  • Methyl Esterification: The carboxylic acid group is converted to a methyl ester. This also increases lipophilicity and can influence the drug's release profile.

The rationale behind this prodrug strategy is to create a more stable and lipophilic molecule that can traverse the upper gastrointestinal tract intact, with the protecting groups being cleaved in the lower intestine to release the active 5-ASA.

Comparative Physicochemical Properties

Property5-Aminosalicylic Acid (5-ASA)Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate
Molecular Formula C₇H₇NO₃C₁₄H₁₉NO₅
Molecular Weight 153.14 g/mol 281.30 g/mol
Appearance White to light tan crystalline powderExpected to be a white to off-white solid
Water Solubility Very low (approx. 1 mg/mL at 20°C)[3]Expected to be significantly lower than 5-ASA
Stability Sensitive to light, temperature, and pH; prone to oxidation[3]Expected to be more stable due to protection of the amino group

Proposed Mechanism of Action and Drug Release

The therapeutic action of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is contingent on the in vivo cleavage of the Boc and methyl ester protecting groups to release 5-ASA at the site of inflammation in the colon.

Prodrug Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate Active_Drug 5-Aminosalicylic Acid (5-ASA) Prodrug->Active_Drug Enzymatic Cleavage in Colon

Caption: Proposed activation of the prodrug in the colon.

Experimental Protocols

Synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

A general method for the synthesis of this prodrug involves a two-step process starting from 5-aminosalicylic acid.

Step 1: N-Boc Protection

  • Dissolve 5-aminosalicylic acid in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, for example, sodium bicarbonate, to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at room temperature.

  • Stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a dilute acid, such as hydrochloric acid, and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected 5-aminosalicylic acid.

Step 2: Methyl Esterification

  • Dissolve the N-Boc protected 5-aminosalicylic acid in a suitable solvent such as methanol.

  • Add a catalytic amount of a strong acid, for instance, sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a basic solution, like saturated sodium bicarbonate, to neutralize the acid catalyst.

  • Dry the organic layer, filter, and concentrate to yield Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate. The product can be further purified by column chromatography.

5-ASA 5-ASA N-Boc-5-ASA N-Boc-5-ASA 5-ASA->N-Boc-5-ASA Boc Anhydride, Base Prodrug Prodrug N-Boc-5-ASA->Prodrug Methanol, Acid Catalyst

Caption: Synthetic workflow for the prodrug.

In Vitro Drug Release Study

This protocol is designed to compare the release of 5-ASA from the prodrug and a standard 5-ASA formulation under conditions simulating the gastrointestinal tract.

  • Preparation of Dissolution Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8 and 7.4).

  • Dissolution Apparatus: Use a USP Type II dissolution apparatus (paddle method).

  • Procedure:

    • Place a known amount of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate or 5-ASA formulation in the dissolution vessel containing SGF.

    • Maintain the temperature at 37°C and the paddle speed at 50 rpm.

    • After 2 hours, withdraw a sample and replace the SGF with SIF (pH 6.8).

    • Continue the dissolution for another 2 hours, taking samples at regular intervals.

    • Replace the SIF (pH 6.8) with SIF (pH 7.4) and continue the study for an additional 4-6 hours, sampling periodically.

  • Sample Analysis: Analyze the withdrawn samples for the concentration of 5-ASA using a validated High-Performance Liquid Chromatography (HPLC) method.[6][7]

Expected Outcomes and Advantages of the Prodrug Approach

The prodrug, Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, is anticipated to exhibit a significantly different release profile compared to standard 5-ASA. The release of 5-ASA from the prodrug is expected to be minimal in the acidic conditions of the stomach and the upper small intestine. A substantial release is anticipated in the lower small intestine and colon, where enzymatic activity is higher, leading to the cleavage of the ester and amide bonds.

This targeted release mechanism offers several potential advantages:

  • Enhanced Colonic Delivery: By protecting the drug from premature absorption and degradation, a higher concentration of active 5-ASA can be delivered to the site of inflammation.

  • Improved Efficacy: Increased local drug concentration may lead to improved therapeutic outcomes in the treatment of IBD.

  • Reduced Systemic Side Effects: Minimizing systemic absorption of 5-ASA could reduce the incidence of adverse effects.[3]

  • Improved Patient Compliance: A more effective drug delivery system could potentially lead to a reduced dosing frequency, which may improve patient adherence to the treatment regimen.

Conclusion

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate represents a promising prodrug strategy to address the inherent limitations of 5-aminosalicylic acid. By enhancing its stability and facilitating targeted delivery to the colon, this approach has the potential to improve the therapeutic index of 5-ASA in the management of inflammatory bowel disease. Further in vivo studies are warranted to fully elucidate its pharmacokinetic profile and clinical efficacy.

References

  • HELIX Chromatography. HPLC Methods for analysis of 5-Aminosalicylic acid. Available from: [Link]

  • Ataman Kimya. 5-AMINOSALICYLIC ACID. Available from: [Link]

  • Deng, F., et al. (2003). Synthesis, characterization and in vitro release of 5-aminosalicylic acid and 5-acetyl aminosalicylic acid of polyanhydride--P(CBFAS). Journal of Controlled Release, 92(3), 321-330.
  • Klíma, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • de Oliveira, G. A. P., et al. (2020). Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review. Critical Reviews in Analytical Chemistry, 51(7), 643-659.
  • de Oliveira, G. A. P., et al. (2020). Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review. PubMed. Available from: [Link]

  • Al-Gousous, J., et al. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Hilaris. Available from: [Link]

  • Al-Gousous, J., et al. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. ResearchGate. Available from: [Link]

  • NTP-5-AMINOSALICYLIC ACID (5-aminosalicylic acid)
  • ChemBK. 5-Aminosalicylic acid. Available from: [Link]

  • Jain, S. K., et al. (2010). In vitro release of 5-ASA from the dextran conjugates in 3% w/v caecal content (n=3). ResearchGate. Available from: [Link]

  • Patel, J. K., et al. (2011). Site specific delivery of 5-aminosalicylic acid and prednisolone for treatment of ulcerative colitis. Scholars Research Library.
  • Dignass, A., et al. (2015). Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. ResearchGate. Available from: [Link]

  • Yan, Y., et al. (2018). Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis. RSC Publishing. Available from: [Link]

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Comparative

Comparative biological activity of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate precursors

An in-depth comparative analysis of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate and its structural precursors reveals a masterclass in prodrug engineering and lipophilicity optimization. By systematically maski...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate and its structural precursors reveals a masterclass in prodrug engineering and lipophilicity optimization. By systematically masking the polar functional groups of the well-known anti-inflammatory drug 5-aminosalicylic acid (5-ASA), researchers can drastically alter the molecule's pharmacokinetic profile, enabling the penetration of formidable biological barriers such as the mycobacterial cell wall.

This guide provides an objective comparison of these compounds, detailing their biological activities, physicochemical properties, and the experimental workflows required to synthesize and validate them.

Pharmacophore Evolution: Overcoming Membrane Impermeability

The core pharmacophore, 5-Aminosalicylic Acid (5-ASA) , is a potent anti-inflammatory agent that acts via PPAR-γ activation and COX/LOX inhibition. However, at physiological pH, 5-ASA exists as a zwitterion. This high polarity restricts its passive diffusion across lipid bilayers, limiting its clinical use to local mucosal applications (e.g., inflammatory bowel disease) and rendering it ineffective against intracellular targets.

To bypass this limitation, chemical masking is employed:

  • Methyl 5-amino-2-hydroxybenzoate: Esterification of the carboxylic acid removes the negative charge, moderately increasing the partition coefficient (LogP). This intermediate shows weak broad-spectrum antibacterial activity but remains susceptible to rapid efflux and enzymatic degradation.

  • Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate: The addition of a tert-butoxycarbonyl (Boc) group to the primary amine completely neutralizes the molecule's basicity. This dual-masking strategy (ester + carbamate) exponentially increases lipophilicity.

Recently, this highly lipophilic scaffold has been utilized as a critical precursor in the synthesis of IspH-directed cycloSal prodrugs targeting the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in Mycobacterium smegmatis (). The uncharged nature of the Boc-protected intermediate allows it to serve as a hydrophobic vehicle, delivering phosphorylated inhibitors across the notoriously thick, mycolic acid-rich mycobacterial envelope.

Quantitative Performance & Physicochemical Comparison

The following table summarizes the physicochemical shifts that dictate the comparative biological utility of these three compounds.

CompoundMolecular FormulaApprox. CLogPPolar Surface Area (PSA)Primary Biological ApplicationMembrane Permeability
5-Aminosalicylic Acid (5-ASA) C₇H₇NO₃0.8983.8 ŲLocal mucosal anti-inflammatoryLow (Zwitterionic)
Methyl 5-amino-2-hydroxybenzoate C₈H₉NO₃1.5072.8 ŲAntibacterial scaffold / IntermediateModerate
Methyl 5-(Boc-amino)-2-hydroxybenzoate C₁₃H₁₇NO₅3.2082.0 ŲPrecursor for MEP pathway prodrugsHigh (Highly Lipophilic)

Data inference supported by standard structure-activity relationship (SAR) modeling and recent antimycobacterial permeability assays.

Pathway Visualization: Structural Masking Strategy

The logical progression from a polar therapeutic to a highly penetrative prodrug scaffold is visualized below.

G A 5-ASA (Zwitterionic) B Methyl 5-amino- 2-hydroxybenzoate (Moderate LogP) A->B Esterification (Masks -COOH) C Methyl 5-(Boc-amino)- 2-hydroxybenzoate (High Lipophilicity) B->C Boc Protection (Masks -NH2) D IspH-Directed Prodrugs C->D CycloSal Strategy (MEP Pathway)

Figure 1: Stepwise masking of 5-ASA to optimize lipophilicity for MEP pathway prodrug synthesis.

Experimental Workflows: Synthesis & Biological Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Synthesis of Methyl 5-(Boc-amino)-2-hydroxybenzoate

Causality: Esterification requires strongly acidic conditions to drive the equilibrium toward the methyl ester. Subsequent Boc protection is performed using Di-tert-butyl dicarbonate (Boc₂O). Because the phenolic -OH is sterically hindered and less nucleophilic than the aromatic amine, the reaction selectively protects the amine without requiring complex orthogonal deprotection steps ().

  • Esterification: Suspend 5-ASA (30.6 g, 0.20 mol) in anhydrous methanol (250 mL). Slowly add concentrated H₂SO₄ (21.5 g) dropwise at 0 °C to prevent exothermic degradation. Reflux the mixture for 20 hours.

  • Neutralization (Critical Step): Remove volatiles under reduced pressure. Neutralize the crude residue with 10% aqueous Na₂CO₃ until the pH reaches ~8. Why? This frees the newly formed ester from its sulfate salt, allowing it to partition into the organic phase during extraction.

  • Extraction: Extract with ethyl acetate, wash with brine, and recrystallize to yield Methyl 5-amino-2-hydroxybenzoate.

  • Boc Protection: Dissolve the intermediate (3.86 g, 23.1 mmol) in dichloromethane (DCM). Add neat Boc₂O (6.37 mL, 27.7 mmol). Stir at room temperature for 1 hour.

  • Validation & Purification: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate gradient. The disappearance of the primary amine spot confirms complete carbamate formation. Wash the organic layer with saturated NaHCO₃ to remove unreacted acid byproducts, dry over Na₂SO₄, and evaporate to yield the target compound.

Protocol B: Antimycobacterial Agar Diffusion Assay

Causality: To validate that the lipophilic masking successfully facilitates cellular entry, the downstream compounds derived from the Boc-protected intermediate are tested against Mycobacterium smegmatis. The thick mycolic acid envelope repels charged molecules; thus, only highly lipophilic prodrugs will diffuse into the cell, where intracellular esterases cleave the masks to release the active inhibitor.

  • Inoculum Preparation: Culture M. smegmatis in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until reaching an optical density (OD₆₀₀) of 0.6–0.8, ensuring the bacteria are in the exponential growth phase.

  • Plate Seeding: Swab the bacterial suspension uniformly across Middlebrook 7H10 agar plates to create a confluent lawn.

  • Compound Application: Dissolve the test compounds in DMSO to a concentration of 10 mM. Apply 10 µL of the solution onto sterile 6 mm filter paper discs. Place the discs onto the inoculated agar.

    • Self-Validation: Always include a pure DMSO disc as a negative control (to rule out solvent toxicity) and an Isoniazid disc as a positive control.

  • Incubation & Measurement: Incubate the plates at 37 °C for 48–72 hours. Measure the zones of inhibition (in mm) using a digital caliper. A larger zone directly correlates with successful membrane penetration and intracellular prodrug activation.

References

  • Allamand, A., Noël-Duchesneau, L., Ettelbruck, C., De Luna, E., Lièvremont, D., & Grosdemange-Billiard, C. (2026). "MEP Pathway: First-Synthesized IspH-Directed Prodrugs with Potent Antimycobacterial Activity." Microorganisms, 14(1), 215. URL: [Link]

  • Pescatori, L., et al. (2018). "Computational and synthetic approaches for developing Lavendustin B derivatives as allosteric inhibitors of HIV-1 integrase." European Journal of Medicinal Chemistry. URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to not only achieve their scientific goals but to do so with the highest commitment to safety and environmental stewardship. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to not only achieve their scientific goals but to do so with the highest commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, grounded in regulatory standards and chemical first principles. Our approach transcends mere compliance, aiming to instill a deep understanding of why these procedures are critical.

Hazard Assessment and Immediate Safety Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this exact molecule is not extensively published, we can infer its likely properties from its structural components: a benzoate derivative, a phenolic hydroxyl group, and a Boc-protected amine. Based on data for similar structures, such as 5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid, we must operate under the precautionary principle, assuming the compound presents potential hazards.[1]

Key Chemical and Safety Data Summary

PropertyValue / InformationRationale & Significance
Chemical Name Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoateFull, unambiguous identification is required for all waste labeling.[2]
Appearance Likely a solid at room temperature.Physical state dictates handling and spill cleanup procedures.
Assumed Hazards - Acute toxicity (oral, dermal, inhalation) - Causes skin irritation - Causes serious eye irritation[1][3]Dictates the required Personal Protective Equipment (PPE) and emergency procedures.
Environmental Profile Not fully characterized. Benzoate derivatives can persist and cause harm in aquatic ecosystems.[4][5]Strict prohibition of drain disposal is mandatory. [6][7][8]
Reactivity Stable under normal conditions. The Boc group is acid-labile.[9][10]Avoid mixing with strong acids to prevent uncontrolled deprotection and gas evolution. Segregation from incompatible materials is critical.[6]

Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle governing the disposal of this compound is that it must be treated as a hazardous chemical waste.[11][12] It must not, under any circumstances, be disposed of down the drain or in regular trash.[7][8]

Experimental Protocol: Waste Collection and Segregation

  • Designate a Waste Stream: This compound and any materials significantly contaminated with it (e.g., weighing paper, gloves, silica gel) should be designated for the "Non-halogenated Organic Solid Waste" stream, unless it is in a solvent solution. If in solution, it should be collected in the appropriate liquid waste container (e.g., "Non-halogenated Organic Liquid Waste").

  • Select a Compatible Waste Container:

    • Use a container made of a material that is chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[6][12]

    • Ensure the container has a secure, leak-proof screw-top cap.[6] Do not use stoppers or parafilm as a primary closure.

    • The container must be in good condition, free from cracks or deterioration.[2]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, label the container.

    • The label must clearly state: "Hazardous Waste ".[2]

    • List all chemical constituents by their full name, including solvents. For example: "Waste Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate in Ethyl Acetate". Do not use abbreviations or chemical formulas.[2]

    • Include the approximate percentage of each component.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[2][11] Leaving a funnel in the container is a common violation and safety hazard.

    • Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation and under the control of laboratory personnel.[2][6][11]

    • Ensure secondary containment (e.g., a tray or bin) is used to capture any potential leaks.[7]

    • Do not fill the container beyond 90% capacity to allow for expansion.[12]

  • Arrange for Disposal:

    • Once the container is 90% full, or within one year of the accumulation start date (whichever comes first), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.[6]

    • Complete a chemical waste pickup form as required by your institution.[2]

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from research involving Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate.

Disposal_Workflow Disposal Workflow for Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate start Waste Generated (Solid Residue or Contaminated Materials) is_liquid Is the waste in a liquid solution? start->is_liquid container_solid Select a compatible SOLID waste container (e.g., HDPE jar) is_liquid->container_solid No (Solid) container_liquid Select a compatible LIQUID waste container (e.g., Glass or HDPE bottle) is_liquid->container_liquid Yes (Liquid) label_waste Immediately affix a 'Hazardous Waste' label. List full chemical name(s) and percentages. container_solid->label_waste container_liquid->label_waste store_saa Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_saa keep_closed Keep container securely closed except when adding waste. store_saa->keep_closed check_full Is container 90% full OR has it been stored for > 1 year? keep_closed->check_full request_pickup Arrange for pickup by Environmental Health & Safety (EH&S). check_full->request_pickup Yes continue_use Continue to add compatible waste. Inspect weekly for leaks. check_full->continue_use No end Waste Properly Disposed request_pickup->end continue_use->keep_closed

Sources

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